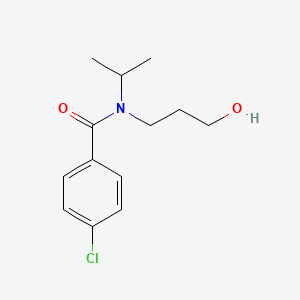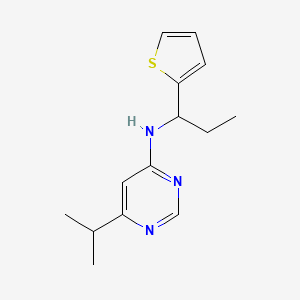![molecular formula C12H14N4O3 B7559760 (2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7559760.png)
(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid, also known as MPAC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPAC is a non-peptide inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism and insulin secretion.
Wissenschaftliche Forschungsanwendungen
(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM). DPP-4 inhibitors such as this compound have been shown to increase insulin secretion and improve glucose tolerance by inhibiting the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This compound has also been investigated for its potential anti-inflammatory and anti-cancer properties.
Wirkmechanismus
(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid exerts its pharmacological effects by inhibiting the activity of DPP-4, an enzyme that cleaves and inactivates incretin hormones such as GLP-1 and GIP. By inhibiting DPP-4, this compound increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and inhibit glucagon secretion, leading to improved glucose homeostasis. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of T2DM. It also reduces fasting blood glucose levels and hemoglobin A1c (HbA1c) levels in diabetic patients. This compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. This compound has also been investigated for its potential anti-cancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid is a relatively stable compound that can be easily synthesized in high yield and purity. It has been extensively studied for its pharmacological effects and has shown promising results in animal models and clinical trials. However, this compound has some limitations for lab experiments, as it can be difficult to dissolve in water and may require the use of organic solvents. It also has a relatively short half-life in vivo, which may limit its therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for research on (2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid. One area of focus is the development of more potent and selective DPP-4 inhibitors with improved pharmacokinetic properties. Another area of interest is the investigation of the potential anti-inflammatory and anti-cancer properties of this compound. Additionally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound in diabetic patients, particularly in comparison to other DPP-4 inhibitors and anti-diabetic medications. Overall, this compound has shown significant potential as a therapeutic agent for the treatment of T2DM and other diseases, and further research is needed to fully explore its pharmacological properties and therapeutic potential.
Synthesemethoden
The synthesis of (2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid involves the reaction of 1-methyl-5-pyrrol-1-ylpyrazole-4-carboxylic acid with N-tert-butoxycarbonyl-L-proline methyl ester in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting N-tert-butoxycarbonyl-L-proline-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxylic acid methyl ester is then deprotected using trifluoroacetic acid to obtain this compound in high yield and purity.
Eigenschaften
IUPAC Name |
(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-8(12(18)19)14-10(17)9-7-13-15(2)11(9)16-5-3-4-6-16/h3-8H,1-2H3,(H,14,17)(H,18,19)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCUBTCAVVTDMF-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=C(N(N=C1)C)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C1=C(N(N=C1)C)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-[3-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B7559685.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B7559693.png)
![4-Ethyl-3-[(2-methyl-3-nitrophenyl)methylsulfanyl]-5-(2-methylphenyl)-1,2,4-triazole](/img/structure/B7559705.png)
![2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide](/img/structure/B7559706.png)




![N-[(3-hydroxyphenyl)methyl]-N-methyl-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7559751.png)

![[1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B7559763.png)
![Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl-](/img/structure/B7559768.png)

